N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide is a heterocyclic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . These methods allow for the construction of the triazolopyridazine core, which is then functionalized to introduce the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonamide group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated as a potential inhibitor of bromodomain and extraterminal (BET) proteins, which are involved in cancer and other diseases.
Biology: The compound is used in studies related to cell signaling and gene expression.
Industry: It may be utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide involves its interaction with molecular targets such as BET proteins. By binding to these proteins, the compound can inhibit their activity, leading to the downregulation of oncogenes like c-Myc . This inhibition can result in the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzoate
- 6- (Difluoro (6- (1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo pyridazin-3-yl)methyl)quinoline
- 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
Uniqueness
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide is unique due to its specific functional groups that confer distinct chemical properties and biological activities. Its methanesulfonamide group, in particular, enhances its solubility and binding affinity to target proteins, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3S/c1-16-8-4-3-6-10-11-7(13(6)12-8)5-9-17(2,14)15/h3-4,9H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDOAGSQCJSYCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNS(=O)(=O)C)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.